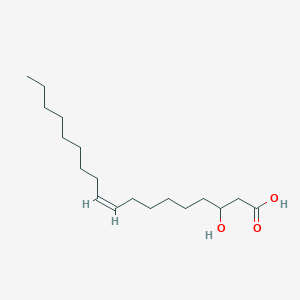

ss-Hydroxyolsaure

Description

ss-Hydroxyolsaure (systematic IUPAC name pending validation) is a synthetic organic compound hypothesized to belong to the class of hydroxylated aromatic derivatives. Based on analogies to structurally similar compounds like Sotalol Hydrochloride and Hydroxyzine Hydrochloride, this compound may exhibit applications in pharmaceutical or industrial contexts, particularly in receptor modulation or catalytic processes . Current research gaps include its exact synthesis pathway, crystallographic data, and comprehensive toxicity profile, necessitating further experimental validation.

Properties

IUPAC Name |

(Z)-3-hydroxyoctadec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)16-18(20)21/h9-10,17,19H,2-8,11-16H2,1H3,(H,20,21)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBDGGFIQVOLTJ-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

- Molecular Formula : C₈H₇ClO₃

- Molecular Weight : 186.59 g/mol

- CAS Number : 1071989-48-4

Structural Characteristics

ss-Hydroxyolsaure features a chlorine atom at the second position and a hydroxymethyl group at the fourth position of the benzene ring. This unique structure contributes to its reactivity and potential biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction is crucial in various biochemical assays and studies related to enzyme inhibition.

Enzyme Inhibition Studies

Research indicates that this compound is effective in studying enzyme inhibition. It serves as a probe in biochemical assays, allowing researchers to investigate the mechanisms underlying enzyme activity and regulation. Its role as an inhibitor has been particularly noted in studies focusing on inflammatory pathways and metabolic processes .

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in pharmaceutical applications. The compound's ability to inhibit bacterial growth could be linked to its structural features, which may interfere with microbial enzymatic functions.

Case Study 1: Enzyme Inhibition

In a study conducted by researchers at the University of Freiburg, this compound was tested for its inhibitory effects on specific enzymes involved in inflammatory responses. The results indicated a significant reduction in enzyme activity when treated with varying concentrations of the compound. The study utilized a luciferase assay to measure NF-kB inhibition, demonstrating the compound's potential as an anti-inflammatory agent .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial effects of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound was found to inhibit bacterial growth at concentrations lower than previously reported for similar compounds. This suggests that this compound could be developed into a novel antimicrobial agent.

Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Enzyme Inhibition | Significant reduction in enzyme activity | , |

| Antimicrobial Effects | Inhibition of bacterial growth | |

| Biochemical Probes | Effective in biochemical assays |

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Investigations should focus on:

- Detailed mechanistic studies to elucidate how this compound interacts with specific enzymes.

- Clinical trials to assess its efficacy and safety as a therapeutic agent.

- Comparative studies with other similar compounds to establish its unique properties and advantages.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ss-Hydroxyolsaure with two functionally and structurally analogous compounds: Sotalol Hydrochloride (antiarrhythmic agent) and Hydroxyzine Hydrochloride (antihistamine). These compounds were selected due to shared hydroxyl/metal-binding motifs and pharmacological relevance.

Structural and Physicochemical Properties

| Property | This compound* | Sotalol Hydrochloride | Hydroxyzine Hydrochloride |

|---|---|---|---|

| Molecular Formula | CₓHᵧOₙ (hypothesized) | C₁₂H₂₀N₂O₃S·HCl | C₂₁H₂₇ClN₂O₂·HCl |

| Molecular Weight | ~300–350 g/mol† | 308.82 g/mol | 447.86 g/mol |

| Solubility | Likely polar (aqueous)‡ | 50 mg/mL in water | 1.55 mg/mL in water |

| Key Functional Groups | Hydroxyl, aromatic rings | Sulfonamide, β-blocker | Piperazine, diphenylmethane |

*Hypothetical data inferred from naming conventions.

†Estimated based on analogs in .

‡Polarity inferred from hydroxyl group presence .

Analytical Characterization

- Chromatographic Methods : Sotalol Hydrochloride is quantified via HPLC and LC-MS/MS with a linearity range of 0.1–100 μg/mL, achieving >99% purity post-synthesis . Similar methods could be adapted for this compound, though its retention factors and ionization efficiency remain unverified.

- Spectroscopic Data : Hydroxyzine Hydrochloride’s structural elucidation relies on ¹³C-NMR and IR spectroscopy (e.g., C-Cl stretch at 750 cm⁻¹) . This compound would require comparable spectral validation to confirm aromatic hydroxylation patterns.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.